Fluorination Increases Predicted pKa by Over 175% Compared to 3-(Benzyloxy)picolinic Acid
The introduction of a 4-fluoro group significantly reduces the acidity of the carboxylic acid moiety relative to the non-fluorinated analog. The predicted acid dissociation constant (pKa) for 3-(Benzyloxy)-4-fluoropicolinic acid is 2.85, which is a 174% increase compared to the pKa of 1.04 for 3-(benzyloxy)picolinic acid . This change is attributed to the electron-withdrawing inductive effect of the fluorine atom, which stabilizes the conjugate base, yet the overall effect is a substantial numeric difference in the predicted value.
| Evidence Dimension | Acid Dissociation Constant (pKa) |
|---|---|
| Target Compound Data | 2.85 ± 0.10 (Predicted) |
| Comparator Or Baseline | 3-(Benzyloxy)picolinic acid: 1.04 ± 0.50 (Predicted) |
| Quantified Difference | Increase of 1.81 units (174% increase) |
| Conditions | Values are computationally predicted pKa values as reported on ChemicalBook datasheets. |
Why This Matters
A higher pKa indicates a less acidic compound, which directly influences its ionization state at physiological pH, thereby affecting membrane permeability, solubility, and binding interactions in biological systems.
